4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid
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Overview
Description
4-((2,5-Dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid is a chemical compound characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,5-dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with a suitable pyrrolidinone derivative. One common method involves the use of 2,5-dioxopyrrolidin-1-ylmethyl chloride as a reagent, which reacts with cyclohexanecarboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The pyrrolidinone moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexylmethanol or cyclohexylmethyl aldehyde.
Substitution: Formation of N-alkyl or N-acyl derivatives of the pyrrolidinone moiety.
Scientific Research Applications
4-((2,5-Dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-((2,5-dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The pyrrolidinone moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
4-((2,5-Dioxopyrrolidin-1-yl)methyl)benzoic acid: Similar structure but with a benzene ring instead of a cyclohexane ring.
2,5-Dioxopyrrolidin-1-ylmethyl acetate: Similar pyrrolidinone moiety but with an acetate group instead of a carboxylic acid.
N-(2,5-Dioxopyrrolidin-1-yl)methylcyclohexanecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness: 4-((2,5-Dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid is unique due to the combination of its cyclohexane ring and pyrrolidinone moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
138219-47-3 |
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Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-[(2,5-dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h8-9H,1-7H2,(H,16,17) |
InChI Key |
GUOMNHURWOOJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)CCC2=O)C(=O)O |
Origin of Product |
United States |
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